2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
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Description
2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a useful research compound. Its molecular formula is C18H22N2O6S and its molecular weight is 394.44. The purity is usually 95%.
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Scientific Research Applications
Fluorescence-Tagged Ligands for Histamine H3 Receptor Studies
Research involving derivatives similar to 2-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide includes the development of highly potent fluorescence-tagged ligands for histamine H3 receptors. These compounds, synthesized from piperidine derivatives, exhibit significant affinities for the histamine H3 receptor, with Ki values ranging from 13.4 to 0.048 nM. They serve as valuable tools for understanding the binding site on the histamine H3 receptor and have shown antagonist potencies in vivo, providing insights into receptor-ligand interactions and potential therapeutic applications (Amon et al., 2007).
Antimicrobial Applications
Another area of research involves the synthesis of new pyridine derivatives with potential antimicrobial applications. These compounds are prepared from amino-substituted benzothiazoles and demonstrate considerable antibacterial activity. The structural establishment and antimicrobial screening of these compounds highlight their potential as novel antimicrobial agents, contributing to the development of new treatments for bacterial infections (Patel & Agravat, 2009).
Enzyme Inhibitory Activities
Research on the synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide has shown promising results in inhibiting enzymes such as bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These compounds, synthesized through both conventional and microwave-assisted protocols, exhibit significant inhibitory potential, suggesting their utility in exploring enzyme inhibition mechanisms and potential therapeutic applications (Virk et al., 2018).
Properties
IUPAC Name |
2-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]sulfonyl-N-methylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-19-16(21)11-27(23,24)13-6-8-20(9-7-13)18(22)15-10-12-4-3-5-14(25-2)17(12)26-15/h3-5,10,13H,6-9,11H2,1-2H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTIZQUQLUCYTO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.